
1,4-Dibromo-2-methoxy-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-2-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H5Br2NO3 and a molecular weight of 310.931 g/mol . It is a derivative of benzene, substituted with two bromine atoms, a methoxy group, and a nitro group. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-methoxy-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale electrophilic aromatic substitution reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-methoxy-3-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine atoms.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include butyllithium and other strong nucleophiles.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or other reducing agents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of products with different substituents replacing the bromine atoms.
Reduction: Formation of 1,4-dibromo-2-methoxy-3-aminobenzene.
Oxidation: Formation of 1,4-dibromo-2-formyl-3-nitrobenzene.
Scientific Research Applications
1,4-Dibromo-2-methoxy-3-nitrobenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of substituted benzene derivatives with biological molecules.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2-methoxy-3-nitrobenzene involves its interaction with nucleophiles and electrophiles. The compound’s electrophilic nature allows it to react with nucleophiles, forming various substituted products. The presence of the nitro group also makes it a good candidate for reduction reactions, leading to the formation of amine derivatives .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2-methoxybenzene: Similar structure but lacks the nitro group.
1,4-Dibromo-2-nitrobenzene: Similar structure but lacks the methoxy group.
Uniqueness
1,4-Dibromo-2-methoxy-3-nitrobenzene is unique due to the presence of both methoxy and nitro groups, which provide distinct reactivity patterns. The combination of these functional groups allows for a wider range of chemical reactions and applications compared to similar compounds .
Properties
Molecular Formula |
C7H5Br2NO3 |
|---|---|
Molecular Weight |
310.93 g/mol |
IUPAC Name |
1,4-dibromo-2-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C7H5Br2NO3/c1-13-7-5(9)3-2-4(8)6(7)10(11)12/h2-3H,1H3 |
InChI Key |
WTFPAYUWXSOEBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanamido]hexanoate](/img/structure/B11948310.png)
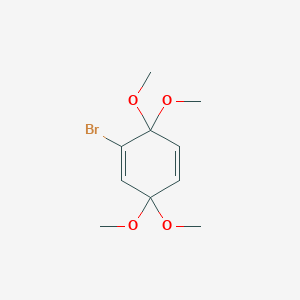
![N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]octanamide](/img/structure/B11948316.png)
![5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide](/img/structure/B11948323.png)



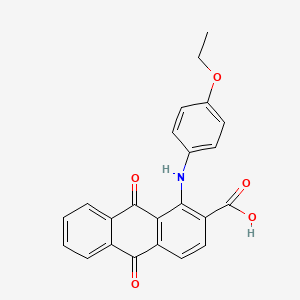
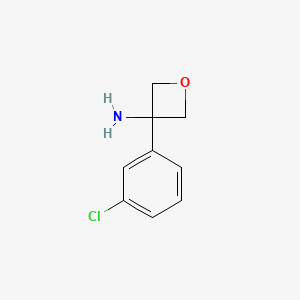

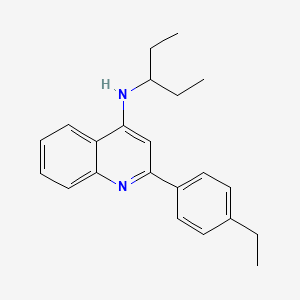
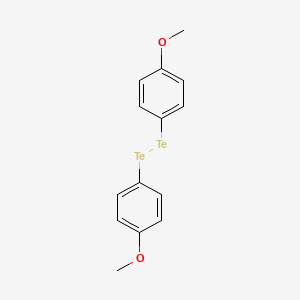
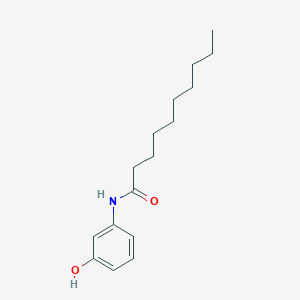
![tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene](/img/structure/B11948395.png)
